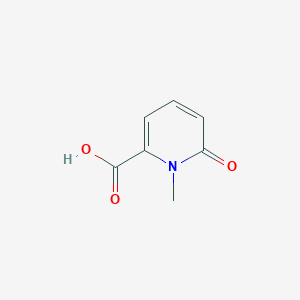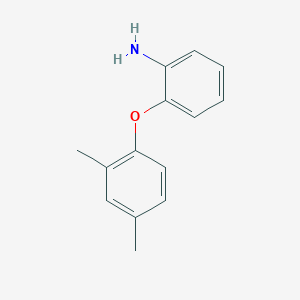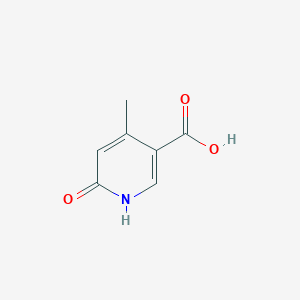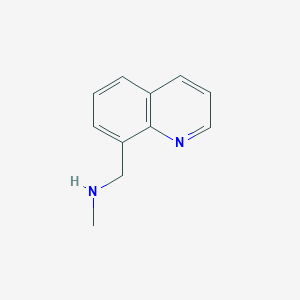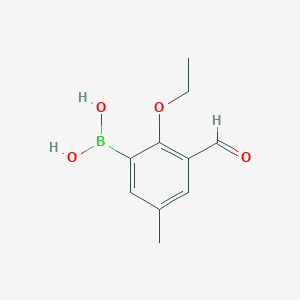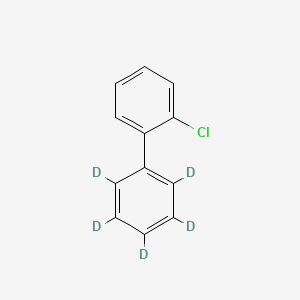
8-Nitro-1,2,3,4-tetrahydroquinoline
概要
説明
1,2,3,4-Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil and is used as an antioxidant and corrosion inhibitor .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been studied extensively. A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multi-component reaction .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis
The reactions of 1,2,3,4-tetrahydroisoquinoline analogs involve: (1) reduction or oxidation followed by cyclization; (2) SNAr-terminated sequences; (3) acid-catalyzed ring closures or rearrangements; (4) high temperature cyclizations and (5) metal-promoted processes .科学的研究の応用
Antimicrobial Activity
8-Nitro-1,2,3,4-tetrahydroquinoline derivatives have been studied for their antimicrobial properties. These compounds have shown efficacy against a variety of pathogenic bacteria and fungi. The nitro group at the 8th position enhances the compound’s ability to interfere with the microbial cell processes, potentially leading to the development of new antimicrobial agents .
Anticancer Agents
Research has indicated that certain 8-nitro-tetrahydroquinoline derivatives can act as potent anticancer agents. They have been found to inhibit the growth of various cancer cell lines, including prostate cancer. The mechanism of action often involves the modulation of cellular signaling pathways critical for cancer cell proliferation and survival .
Neuroprotective Applications
The compound’s structure allows it to act as a chelator for metal ions, which is beneficial in neurodegenerative diseases where metal ion homeostasis is disrupted. By chelating excess metal ions, these derivatives can reduce oxidative stress and neuronal damage, offering a potential therapeutic strategy for conditions like Alzheimer’s disease .
Catalysis and Synthesis
In the field of synthetic chemistry, 8-Nitro-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of complex molecules. Its reactive sites make it a versatile precursor for constructing pharmacologically active scaffolds and other organic compounds .
Inverse Agonists for Nuclear Receptors
Derivatives of 8-Nitro-1,2,3,4-tetrahydroquinoline have been identified as inverse agonists for retinoic acid receptor-related orphan receptors (RORs). These receptors are involved in the regulation of genes associated with cancer and autoimmune diseases. Modulating these receptors can lead to the development of novel therapeutics for these conditions .
Green Chemistry Applications
The compound’s derivatives are being explored in green chemistry for their potential as metal-free catalysts. They could offer an environmentally friendly alternative to traditional catalysts that rely on scarce and expensive metals, thus contributing to more sustainable chemical processes .
作用機序
Target of Action
The primary target of 1,2,3,4-tetrahydroquinoline derivatives, including 8-Nitro-1,2,3,4-tetrahydroquinoline, is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily member that plays a pivotal role in various biological processes .
Mode of Action
1,2,3,4-tetrahydroquinoline derivatives act as inverse agonists for RORγ . They inhibit the transcriptional activity of RORγ and exhibit excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of the RORγ ligand-binding domain complex .
Biochemical Pathways
RORγ regulates the differentiation of CD4+T cells into Th17 cells and plays a pivotal role in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as inverse agonists, 1,2,3,4-tetrahydroquinoline derivatives can impact the Th17/IL-17 pathway .
Result of Action
1,2,3,4-tetrahydroquinoline derivatives, including 8-Nitro-1,2,3,4-tetrahydroquinoline, have demonstrated antiproliferative activity. They potently inhibit colony formation and the expression of AR, AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, they effectively suppress tumor growth in xenograft tumor models .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMXDVKIYCUVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)[N+](=O)[O-])NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543903 | |
| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-1,2,3,4-tetrahydroquinoline | |
CAS RN |
39217-93-1 | |
| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



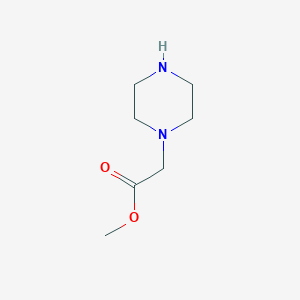
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)
